molecular formula C12H17N B13027273 (S)-2-(2,5-Dimethylphenyl)pyrrolidine

(S)-2-(2,5-Dimethylphenyl)pyrrolidine

Cat. No.: B13027273
M. Wt: 175.27 g/mol
InChI Key: YDFGECBUKLAMHF-LBPRGKRZSA-N
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Description

(S)-2-(2,5-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dimethylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzaldehyde and (S)-proline.

    Formation of Intermediate: The first step involves the condensation of 2,5-dimethylbenzaldehyde with (S)-proline to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Asymmetric Synthesis: Employing chiral auxiliaries or chiral catalysts to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-Dimethylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

(S)-2-(2,5-Dimethylphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays and studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,5-Dimethylphenyl)pyrrolidine: The enantiomer of (S)-2-(2,5-Dimethylphenyl)pyrrolidine, which may have different biological activities and properties.

    2-(2,5-Dimethylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    Other Pyrrolidines: Compounds such as 2-phenylpyrrolidine and 2-(2-methylphenyl)pyrrolidine, which have similar structures but different substituents.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the 2,5-dimethylphenyl group. This configuration can impart distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S)-2-(2,5-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m0/s1

InChI Key

YDFGECBUKLAMHF-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCN2

Origin of Product

United States

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